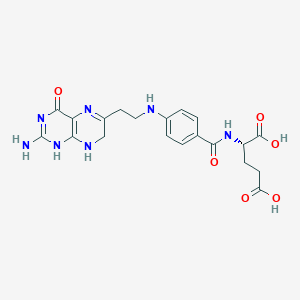

Dihydrohomofolic acid

描述

属性

CAS 编号 |

14866-11-6 |

|---|---|

分子式 |

C20H23N7O6 |

分子量 |

457.4 g/mol |

IUPAC 名称 |

(2S)-2-[[4-[2-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H23N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,13,22H,5-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/t13-/m0/s1 |

InChI 键 |

VEBDSVCWCXWVOS-ZDUSSCGKSA-N |

手性 SMILES |

C1C(=NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

规范 SMILES |

C1C(=NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Dihydrohomofolic acid; |

产品来源 |

United States |

Foundational & Exploratory

Synthesis and Biological Activity of Dihydrohomofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential biological activity of dihydrohomofolic acid. Due to a lack of direct literature on this compound, this document extrapolates from established methodologies for analogous compounds, particularly homofolic acid derivatives. This compound is a structural analog of dihydrofolic acid and is anticipated to function as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis.[1][2] This guide outlines a proposed synthetic pathway, detailed experimental protocols, and an evaluation of its expected biological effects based on data from related antifolate compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the development and investigation of novel antifolate agents.

Introduction

Folic acid and its derivatives are essential for cellular proliferation and survival, primarily through their role in the synthesis of purines and thymidylate.[1] The enzyme dihydrofolate reductase (DHFR) is a key component of the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[3] Inhibition of DHFR disrupts DNA synthesis and repair, making it a prime target for antimicrobial and anticancer therapies.[2][4]

Homofolic acid and its derivatives are a class of antifolates that have been explored for their potential as therapeutic agents. This compound, as a close analog of the natural DHFR substrate, is a compound of significant interest. This guide provides a detailed, albeit inferred, examination of its synthesis and biological properties.

Proposed Synthesis of this compound

Proposed Synthetic Workflow

The following diagram outlines a potential multi-step synthesis for this compound, commencing from known starting materials.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Inferred)

The following protocols are adapted from methodologies used for the synthesis of related folic acid analogs and represent a likely approach for the preparation of this compound.

Step 1: Synthesis of Diethyl Homofolate

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 6-bromomethyl-2-amino-4-hydroxypteridine (1 equivalent) and diethyl p-aminobenzoyl-L-glutamate (1.1 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Work-up and Purification: Pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Saponification to Homofolic Acid

-

Reaction Setup: Suspend the purified diethyl homofolate in a solution of sodium hydroxide (B78521) (2-3 equivalents) in a mixture of ethanol (B145695) and water.

-

Reaction Conditions: Stir the suspension at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to a pH of 3-4 to precipitate the homofolic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Reduction to this compound

-

Reaction Setup: Dissolve homofolic acid in an aqueous solution of sodium bicarbonate.

-

Reaction Conditions: Add a solution of sodium dithionite (2-3 equivalents) and stir the mixture at room temperature for 1-2 hours under an inert atmosphere.

-

Work-up and Purification: Acidify the solution to precipitate the this compound. Collect the product by filtration, wash with deoxygenated water, and dry under vacuum over a desiccant. Due to the instability of dihydrofolates, the product should be stored under an inert atmosphere at low temperatures.

Biological Activity and Mechanism of Action

This compound is expected to act as an antifolate, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). By competing with the natural substrate, dihydrofolic acid, it would block the production of tetrahydrofolic acid, a crucial cofactor for the synthesis of nucleotides and certain amino acids.[3][4]

Folate Metabolism and DHFR Inhibition

The diagram below illustrates the central role of DHFR in the folate metabolic pathway and the proposed point of inhibition by this compound.

Caption: The folate metabolic pathway and the inhibitory action of this compound on DHFR.

Biological Activity of Homofolic Acid Analogs

Direct quantitative data on the biological activity of this compound is not available. However, studies on related homofolic acid analogs provide some insight into their potential efficacy. The dihydro and tetrahydro derivatives of 1',2',3',4',5',6'-hexahydrohomofolic acid have shown activity against Streptococcus faecium but were inactive against Lactobacillus casei.[5] Notably, these compounds were not inhibitors of L. casei dihydrofolate reductase.[5] The modest growth inhibition of various cell lines by 8-deazahomofolic acid and its tetrahydro derivative has also been reported.[7]

Table 1: Summary of Biological Activity for Homofolic Acid Analogs

| Compound | Target Organism/Cell Line | Observed Activity | Reference |

| Dihydro-hexahydrohomofolic acid | Streptococcus faecium | Active | [5] |

| Dihydro-hexahydrohomofolic acid | Lactobacillus casei | Inactive | [5] |

| Tetrahydro-hexahydrohomofolic acid | Streptococcus faecium | Active | [5] |

| Tetrahydro-hexahydrohomofolic acid | Lactobacillus casei | Inactive | [5] |

| 8-Deazahomofolic acid | Streptococcus faecium, Lactobacillus casei, L1210 cells | Modest growth inhibition | [7] |

| Tetrahydro-8-deazahomofolate | Streptococcus faecium, Lactobacillus casei, L1210 cells | Modest growth inhibition | [7] |

Disclaimer: The data presented in this table is for analogs of this compound and may not be representative of the activity of this compound itself.

Future Directions

The information presented in this guide provides a theoretical framework for the synthesis and biological evaluation of this compound. Future research should focus on the practical synthesis and purification of this compound to enable direct biological testing. Key areas for investigation include:

-

Enzymatic Inhibition Assays: Determining the IC50 and Ki values of this compound against DHFR from various species (e.g., human, bacterial, protozoal) to assess its potency and selectivity.

-

Cell-Based Assays: Evaluating the antiproliferative activity of this compound against a panel of cancer cell lines and microbial strains.

-

Structural Biology: Co-crystallization of this compound with DHFR to elucidate the molecular basis of its binding and inhibitory activity.

Conclusion

This compound represents a promising, yet underexplored, candidate in the search for novel antifolate agents. Based on the chemistry and biological activity of its close analogs, it is hypothesized to be an inhibitor of dihydrofolate reductase. The proposed synthetic route and experimental protocols outlined in this guide offer a starting point for the chemical synthesis and subsequent biological characterization of this compound. Further empirical investigation is required to validate these hypotheses and to fully ascertain the therapeutic potential of this compound.

References

- 1. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. What are Folate inhibitors and how do they work? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Folate analogues. 20. Synthesis and antifolate activity of 1',2',3',4',5',6'-hexahydrohomofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

Dihydrohomofolic Acid: A Technical Guide to its Discovery and Role as a Thymidylate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrohomofolic acid (DHHFA) is a synthetic analog of dihydrofolic acid that has been investigated for its potential as an anticancer agent. Its discovery and subsequent characterization have revealed a nuanced mechanism of action that distinguishes it from classical antifolates like methotrexate (B535133). While initially explored in the context of dihydrofolate reductase (DHFR) inhibition, compelling evidence has established that the primary target of its active form, tetrahydrohomofolate, is thymidylate synthase (TS). This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of this compound as an enzyme inhibitor.

The Evolving Understanding of this compound's Mechanism of Action

The exploration of homofolate and its derivatives, including this compound, emerged from the broader effort to develop antifolate compounds for cancer chemotherapy. Early research into antifolates in the mid-20th century led to the landmark discovery of aminopterin (B17811) and later methotrexate as potent inhibitors of dihydrofolate reductase (DHFR).[1][2][3] These drugs established the principle of targeting the folate metabolic pathway to disrupt cancer cell proliferation.

Initially, it was hypothesized that this compound might also exert its effect through the inhibition of DHFR. However, subsequent studies revealed a different and more specific mechanism. Research demonstrated that the antitumor activity of this compound is comparable to that of its reduced form, tetrahydrohomofolate.[1][2] This activity was observed to be effective even in methotrexate-resistant leukemia cell lines that overexpress DHFR.[1][2] A key finding was that pretreatment with methotrexate, a potent DHFR inhibitor, actually decreased the antitumor efficacy of reduced homofolates.[1][2] This suggested that an active DHFR enzyme is necessary for the conversion of this compound to its active form, tetrahydrohomofolate, which then acts on a different target.

Further investigation solidified that tetrahydrohomofolate is a specific inhibitor of thymidylate synthase.[4] This enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as a one-carbon donor.[5][6] By inhibiting thymidylate synthase, tetrahydrohomofolate depletes the cellular pool of dTMP, leading to "thymineless death," a phenomenon that halts DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[7]

Quantitative Data on Enzyme Inhibition

While specific IC50 or Ki values for this compound's direct inhibition of thymidylate synthase are not extensively reported, as it is the reduced form (tetrahydrohomofolate) that is the primary inhibitor, the following table provides a comparative context with other relevant antifolates. It is important to note that the inhibitory activity of this compound is dependent on its intracellular reduction to tetrahydrohomofolate.

| Compound | Target Enzyme | Organism/Enzyme Source | IC50 / Ki Value |

| Tetrahydrohomofolate | Thymidylate Synthase | Lactobacillus casei | Potent Inhibitor |

| Methotrexate | Dihydrofolate Reductase | Human | Ki: ~1-10 nM |

| Pemetrexed | Thymidylate Synthase | Human | Ki: ~1.3 nM |

| Raltitrexed | Thymidylate Synthase | Human | Ki: ~3.4 nM |

Key Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound analogs involves the condensation of a pteroic acid analog with a glutamate (B1630785) derivative. The synthesis of the precursor, homofolic acid, can be achieved through a multi-step process. A representative, generalized protocol based on related syntheses is outlined below. Researchers should consult specific literature for precise, optimized conditions.

Generalized Synthesis Workflow:

-

Synthesis of the Pteridine (B1203161) Moiety: This typically involves the condensation of a diaminopyrimidine with a diketone.

-

Introduction of the p-Aminobenzoylglutamic Acid Side Chain: The pteridine moiety is then coupled with a derivative of p-aminobenzoyl-L-glutamic acid.

-

Reduction to this compound: The resulting homofolic acid is then selectively reduced to this compound, often using a reducing agent like sodium dithionite (B78146) under controlled pH and temperature conditions. The reaction progress is monitored by UV spectroscopy.

-

Purification: The final product is purified using chromatographic techniques such as ion-exchange chromatography.

Thymidylate Synthase Inhibition Assay

The inhibitory effect of this compound (after its conversion to tetrahydrohomofolate) on thymidylate synthase activity can be determined by monitoring the conversion of dUMP to dTMP. A common method is a spectrophotometric assay.

Principle: The activity of thymidylate synthase is measured by monitoring the increase in absorbance at 340 nm, which results from the oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate during the conversion of dUMP to dTMP.

Materials and Reagents:

-

Purified thymidylate synthase

-

dUMP (deoxyuridine monophosphate)

-

5,10-methylenetetrahydrofolate

-

NADPH (for assays where DHFR is coupled to regenerate tetrahydrofolate)

-

This compound (to be pre-incubated with a reducing system if testing its indirect inhibition)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and other necessary co-factors)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of thymidylate synthase, dUMP, and 5,10-methylenetetrahydrofolate in the assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of the test compound (tetrahydrohomofolate, or this compound with a reducing system) in a suitable solvent (e.g., DMSO or assay buffer).

-

Assay Setup: In a 96-well plate or cuvettes, add the assay buffer, the test inhibitor at various concentrations, and the thymidylate synthase enzyme.

-

Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding dUMP and 5,10-methylenetetrahydrofolate to the wells.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Pathway and Discovery Workflow

To better understand the context of this compound's function, the following diagrams illustrate the folate metabolism pathway and a generalized workflow for the discovery of such an enzyme inhibitor.

Caption: Folate metabolism pathway and the inhibitory action of this compound.

References

- 1. karger.com [karger.com]

- 2. karger.com [karger.com]

- 3. karger.com [karger.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. proteopedia.org [proteopedia.org]

- 6. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 7. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrohomofolic Acid: A Technical Guide on its Mechanism of Action in Purine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrohomofolic acid (DHHF) is a synthetic antifolate agent, an analogue of folic acid, investigated for its potential as a chemotherapeutic agent. Like other antifolates, its mechanism of action is centered on the disruption of folate metabolism, which is critical for the de novo synthesis of purine (B94841) nucleotides. This technical guide provides a comprehensive overview of the mechanism of action of this compound in purine biosynthesis, including its enzymatic targets, the role of polyglutamylation in its activity, and its comparison with established antifolates such as methotrexate (B535133). This document synthesizes available data on related compounds to extrapolate the potential activity of DHHF, presenting quantitative data in structured tables, detailing relevant experimental protocols, and illustrating key pathways and mechanisms through diagrams.

Introduction: The Folate Pathway and Purine Biosynthesis

The folate pathway is a critical metabolic route in rapidly proliferating cells, providing one-carbon units for the synthesis of essential biomolecules, including purine and pyrimidine (B1678525) nucleotides. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for several enzymes, including two crucial enzymes in the de novo purine biosynthesis pathway: glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase) and aminoimidazole-4-carboxamide ribonucleotide transformylase (AICAR Tfase).[1][2] Inhibition of this pathway leads to the depletion of purine nucleotides, thereby arresting DNA replication and cell division.[1][3][4][5]

This compound: An Overview

This compound is a structural analogue of dihydrofolic acid, characterized by an additional methylene (B1212753) group in the glutamate (B1630785) side chain. This structural modification influences its interaction with folate-dependent enzymes. While specific quantitative data for DHHF is limited in publicly available literature, its mechanism of action can be inferred from studies on homofolate, tetrahydrohomofolate, and other antifolates.[6][7] It is presumed that DHHF, like other antifolates, is transported into cells via the reduced folate carrier and subsequently undergoes polyglutamylation.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of key enzymes in the folate pathway and, consequently, the de novo purine biosynthesis pathway.

Inhibition of Dihydrofolate Reductase (DHFR)

As an analogue of DHF, DHHF is expected to be a competitive inhibitor of dihydrofolate reductase. By binding to the active site of DHFR, it would block the reduction of DHF to THF. This leads to an accumulation of DHF and a depletion of THF, thereby starving the cell of the one-carbon units necessary for purine synthesis.

Inhibition of Purine Biosynthesis Enzymes

The depletion of THF directly impacts the two folate-dependent enzymes in the de novo purine synthesis pathway:

-

Glycinamide Ribonucleotide Transformylase (GAR Tfase): This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), the third step in purine biosynthesis. This reaction requires N¹⁰-formyl-THF as a cofactor.

-

Aminoimidazole-4-carboxamide Ribonucleotide Transformylase (AICAR Tfase): This enzyme catalyzes the formylation of aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), the ninth step in the pathway. This step also depends on N¹⁰-formyl-THF.

By reducing the pool of available THF derivatives, DHHF indirectly inhibits these crucial steps, leading to a halt in purine production.

The Role of Polyglutamylation

The intracellular efficacy of many antifolates, including methotrexate, is significantly enhanced by polyglutamylation.[8][9][10][11] This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate residues to the folate analogue.[12] Polyglutamated antifolates are more effectively retained within the cell and often exhibit increased inhibitory potency against their target enzymes. It is highly probable that DHHF is also a substrate for FPGS, and its polyglutamated forms are the primary active metabolites within the cell. The polyglutamated forms of dihydrofolate have been shown to be potent inhibitors of AICAR transformylase.[13]

Quantitative Data

| Compound | Enzyme | Organism/Cell Line | Ki (µM) | Reference |

| Dihydrofolate | AICAR Transformylase | MCF-7 human breast cancer | 63 | [13] |

| Dihydrofolate pentaglutamate | AICAR Transformylase | MCF-7 human breast cancer | 0.043 | [13] |

Signaling Pathways and Experimental Workflows

Folate and Purine Biosynthesis Pathway

Caption: Folate metabolism and its link to de novo purine biosynthesis.

Mechanism of this compound Action

Caption: Cellular uptake and mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the inhibitory activity of this compound on purine biosynthesis enzymes. These are based on established methods for other antifolates.

GAR Transformylase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of DHHF for GAR Transformylase.

Principle: The assay measures the conversion of GAR to fGAR, which can be monitored spectrophotometrically or by HPLC. The reaction is dependent on the cofactor N¹⁰-formyl-THF.

Materials:

-

Purified recombinant GAR Transformylase

-

Glycinamide ribonucleotide (GAR)

-

N¹⁰-formyl-tetrahydrofolate (N¹⁰-formyl-THF)

-

This compound (DHHF)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of DHHF in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of DHHF in the assay buffer.

-

In a 96-well plate or microcentrifuge tubes, set up reaction mixtures containing assay buffer, a fixed concentration of GAR, and varying concentrations of DHHF.

-

Pre-incubate the enzyme with DHHF for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed concentration of N¹⁰-formyl-THF.

-

Monitor the reaction progress by measuring the change in absorbance at a specific wavelength or by stopping the reaction at different time points and analyzing the product formation by HPLC.

-

Determine the initial reaction velocities for each DHHF concentration.

-

Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

AICAR Transformylase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of DHHF for AICAR Transformylase.

Principle: This assay measures the formylation of AICAR to FAICAR, which can be monitored by a coupled enzymatic reaction or by HPLC.

Materials:

-

Purified recombinant AICAR Transformylase

-

Aminoimidazole-4-carboxamide ribonucleotide (AICAR)

-

N¹⁰-formyl-tetrahydrofolate (N¹⁰-formyl-THF)

-

This compound (DHHF)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl₂)

-

IMP cyclohydrolase (for coupled assay)

-

Spectrophotometer or HPLC system

Procedure:

-

Follow steps 1 and 2 from the GAR Transformylase assay protocol to prepare DHHF solutions.

-

Set up reaction mixtures containing assay buffer, a fixed concentration of AICAR, and varying concentrations of DHHF.

-

Pre-incubate the enzyme with DHHF for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed concentration of N¹⁰-formyl-THF.

-

For coupled assay: Include IMP cyclohydrolase in the reaction mixture, which converts FAICAR to IMP. The formation of IMP can be monitored by the increase in absorbance at 248 nm.

-

For HPLC analysis: Stop the reaction at various time points and quantify the formation of FAICAR or IMP.

-

Determine the initial reaction velocities and calculate the Ki value as described for the GAR Transformylase assay.

Conclusion

This compound, as a folate analogue, is poised to act as a potent inhibitor of de novo purine biosynthesis. Its primary mechanism of action involves the inhibition of dihydrofolate reductase and, consequently, the folate-dependent enzymes GAR transformylase and AICAR transformylase. The efficacy of DHHF is likely enhanced through intracellular polyglutamylation. While direct quantitative data for DHHF remains to be fully elucidated, the information available for structurally related compounds strongly supports its role as an antifolate with significant potential to disrupt purine metabolism. Further research, guided by the experimental protocols outlined herein, is necessary to fully characterize the inhibitory profile of this compound and its polyglutamated derivatives, which will be crucial for its potential development as a therapeutic agent.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. droracle.ai [droracle.ai]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of de novo purine synthesis in human prostate cells results in ATP depletion, AMPK activation and induces senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Homofolate and tetrahydrohomofolate, inhibitors of purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determinants of antifolate cytotoxicity: folylpolyglutamate synthetase activity during cellular proliferation and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differences in constitutive and post-methotrexate folylpolyglutamate synthetase activity in B-lineage and T-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Folylpolyglutamate synthase - Wikipedia [en.wikipedia.org]

- 13. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrohomofolic Acid: A Technical Guide to its Biochemical Properties and Potential as a Dihydrofolate Reductase Inhibitor

Disclaimer: Scientific literature extensively covers folic acid analogs and their interaction with dihydrofolate reductase (DHFR). However, specific peer-reviewed data on the biochemical properties of dihydrohomofolic acid is limited. This guide provides a comprehensive overview based on the established principles of folate metabolism, data from structurally related compounds, and standardized experimental protocols to facilitate future research.

Introduction

This compound is a structural analog of dihydrofolic acid, the natural substrate for the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[3][4] The inhibition of DHFR is a well-established therapeutic strategy in cancer chemotherapy and for the treatment of certain infectious diseases.[4][5] This guide delves into the core biochemical properties of this compound, its potential interaction with DHFR, and methodologies for its characterization.

Chemical Structure and Synthesis

Homofolic acid is a derivative of folic acid with an additional methylene (B1212753) group in the glutamate (B1630785) side chain.[6][7][8] this compound is the reduced form of homofolic acid. The structures of folic acid, homofolic acid, and this compound are presented below for comparison.

Figure 1: Chemical Structures

-

Folic Acid: The parent compound in the folate family.

-

Homofolic Acid: An analog of folic acid with an additional methylene group.[6][7][8]

-

This compound: The 7,8-dihydro derivative of homofolic acid, the focus of this guide.

A plausible synthetic route for this compound can be adapted from the established synthesis of homofolic acid and the chemical reduction of folate analogs.[9][10] A generalized two-step synthesis is proposed:

-

Synthesis of Homofolic Acid: This can be achieved through a multi-step process involving the condensation of appropriate precursors to form the homopteroic acid core, followed by coupling with diethyl L-glutamate and subsequent hydrolysis.[9]

-

Reduction to this compound: Homofolic acid can be reduced to this compound using a reducing agent such as sodium dithionite.[10]

Biochemical Properties and Interaction with Dihydrofolate Reductase

Mechanism of Action of DHFR

Dihydrofolate reductase catalyzes the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, utilizing NADPH as a cofactor.[1][4] This reaction is essential for replenishing the cellular pool of tetrahydrofolate. The generally accepted mechanism involves the binding of both NADPH and the dihydrofolate substrate to the active site of DHFR, followed by the transfer of a hydride ion from NADPH to the pteridine (B1203161) ring of dihydrofolate.[1]

This compound as a Potential DHFR Inhibitor

Research on a closely related compound, 8-deazahomofolic acid, and its tetrahydro derivative has shown them to be weak inhibitors of dihydrofolate reductase. This suggests that modifications to the homofolic acid scaffold can influence its affinity for DHFR.

It has been noted that this compound can be acted upon by a reductase to form tetrahydrofolate, which in turn can inhibit thymidylate synthetase and DNA synthesis.[11]

Quantitative Data for Related Homofolate Derivatives

Due to the lack of specific data for this compound, the following table presents data for related compounds to provide a contextual reference.

| Compound | Target Enzyme | Organism/Cell Line | Activity Data (IC50/Ki) | Reference |

| 8-deazahomofolic acid | Dihydrofolate Reductase | Not Specified | Weak inhibitor | (Mentioned in related literature search) |

| Tetrahydro-8-deazahomofolate | Dihydrofolate Reductase | Not Specified | Weak inhibitor | (Mentioned in related literature search) |

Experimental Protocols

To facilitate the biochemical characterization of this compound, a detailed protocol for a standard in vitro DHFR inhibition assay is provided below. This protocol is adapted from established methodologies.[12][13][14][15][16]

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle:

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[12] The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials and Reagents:

-

Purified human DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Methotrexate (B535133) (as a positive control inhibitor)

-

This compound (test compound)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplates

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHFR enzyme in cold assay buffer.

-

Prepare a 10 mM stock solution of NADPH in assay buffer.

-

Prepare a 10 mM stock solution of DHF in assay buffer (may require a small amount of NaOH to dissolve, then adjust pH to 7.5).

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM stock solution of methotrexate in assay buffer.

-

Create serial dilutions of this compound and methotrexate in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Assay buffer only.

-

Negative control wells (100% activity): DHFR enzyme, NADPH, and assay buffer with DMSO (at the same concentration as in the test wells).

-

Positive control wells: DHFR enzyme, NADPH, and a known concentration of methotrexate.

-

Test wells: DHFR enzyme, NADPH, and various concentrations of this compound.

-

-

Reaction and Measurement:

-

Add assay buffer, DHFR enzyme, and either the test compound, control inhibitor, or DMSO to the appropriate wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding DHF to all wells except the blank.

-

Immediately begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition mechanism is competitive and the Michaelis-Menten constant (Km) for the substrate is known.[17]

-

Visualizations

Folate Metabolic Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway.

Caption: The role of DHFR in the folate metabolic pathway.

Experimental Workflow for DHFR Inhibition Assay

The following diagram outlines the workflow for the in vitro DHFR inhibition assay.

Caption: Workflow for the in vitro DHFR inhibition assay.

Conclusion

This compound represents an intriguing but understudied analog in the field of folate metabolism and DHFR inhibition. While direct biochemical data remains sparse, its structural similarity to the natural substrate of DHFR suggests a potential role as a competitive inhibitor. The experimental protocols and methodologies outlined in this guide provide a clear framework for researchers to systematically investigate the biochemical properties of this compound and determine its potential as a modulator of the folate pathway. Further research is warranted to elucidate its precise mechanism of action, inhibitory potency, and potential therapeutic applications.

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. Homofolic acid | C20H21N7O6 | CID 135436548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. CAS 3566-25-4: Homofolic acid | CymitQuimica [cymitquimica.com]

- 9. datapdf.com [datapdf.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. assaygenie.com [assaygenie.com]

- 15. content.abcam.com [content.abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Dihydrohomofolic Acid: A Structural Analogue of Folic Acid with Unique Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydrohomofolic acid, a structural analogue of folic acid. While structurally similar, this compound and its related compounds, such as homofolate, exhibit distinct biological activities that differentiate them from classical folate antagonists. This document details the mechanism of action, quantitative biological data, and relevant experimental protocols for researchers in drug development and molecular biology. Particular emphasis is placed on its activity as a growth inhibitor in specific cancer cell lines and its interaction with folate transport systems, rather than direct enzymatic inhibition of dihydrofolate reductase (DHFR).

Introduction: Folic Acid and its Analogues

Folic acid (pteroylglutamic acid) is a vital B vitamin that, in its reduced form, tetrahydrofolate (THF), serves as a critical coenzyme in one-carbon transfer reactions. These reactions are fundamental for the biosynthesis of purines, thymidylate, and certain amino acids, making them essential for DNA synthesis, repair, and methylation. The central enzyme in the folate metabolic pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to the biologically active THF. Consequently, DHFR has been a key target for anticancer and antimicrobial therapies, with inhibitors known as antifolates.

This compound belongs to a class of folic acid analogues characterized by an additional methylene (B1212753) group in the glutamate (B1630785) side chain. This seemingly minor structural modification leads to a significant alteration in its biological properties compared to classical antifolates like methotrexate.

Structural Comparison: this compound vs. Folic Acid

Folic acid is composed of a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. This compound differs by the insertion of a methylene group between the PABA and glutamate moieties, forming a homoglutamate residue. This extension of the side chain impacts its interaction with cellular machinery, including enzymes and transport proteins.

Mechanism of Action: A Departure from Classical Antifolates

Contrary to what its structural similarity to folic acid might suggest, this compound and its parent compound, homofolate, are not inhibitors of dihydrofolate reductase (DHFR)[1]. This is a critical distinction from classical antifolates like methotrexate, which exert their cytotoxic effects by directly inhibiting DHFR, leading to a depletion of THF and subsequent arrest of DNA synthesis.

The primary mechanism of action for homofolates appears to be related to their interaction with folate transport systems and subsequent disruption of cellular processes that rely on folate uptake.

Interaction with Folate Transport Systems

Homofolate has demonstrated a high affinity for the high-affinity folate binding protein (also known as the folate receptor)[2]. This interaction is crucial for its cellular uptake, particularly in cells that utilize this receptor as a primary means of folate internalization. By competing with endogenous folates for binding and internalization via the folate receptor, homofolates can effectively induce a state of folate deficiency within the cell, leading to growth inhibition[2].

Quantitative Biological Data

The following tables summarize the available quantitative data for homofolate, a close analogue of this compound, and folic acid for comparison.

Table 1: Comparative Growth Inhibition of L1210 Leukemia Cells by Homofolate

| Cell Line | Folate Source Concentration | Homofolate IC50 |

| L1210/JT-1 | 0.5 nM 5-formyltetrahydrofolate | 1.0 nM[2] |

| L1210/JT-1 | 1.0 nM Folic Acid | 0.7 nM[2] |

L1210/JT-1 is a subline of L1210 mouse leukemia cells with elevated levels of a high-affinity folate binding protein.

Table 2: Comparative Binding Affinities for Folate Transport Systems

| Compound | Transport System | Inhibition Constant (Ki) |

| Homofolate | Folate Binding Protein | 0.03 nM[2] |

| Homofolate | Reduced-Folate Transport System | 203 µM[2] |

Signaling Pathways and Experimental Workflows

Folate Metabolic Pathway and Site of Action

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and highlights that this compound does not directly inhibit this enzyme.

Caption: Folate metabolism and the distinct mechanism of this compound.

Experimental Workflow for Assessing DHFR Inhibition

The following diagram outlines the typical workflow for a spectrophotometric assay to determine if a compound inhibits DHFR.

Caption: Workflow for a DHFR enzyme inhibition assay.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)

Objective: To determine the inhibitory effect of a test compound on DHFR activity.

Principle: DHFR catalyzes the reduction of DHF to THF using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to DHFR activity.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Test compound (e.g., this compound)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF in the assay buffer.

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

-

Assay Setup:

-

In a quartz cuvette, combine the assay buffer, a known concentration of DHFR enzyme, and NADPH.

-

Add the test compound at various concentrations to different cuvettes. Include a control cuvette with no test compound.

-

Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow for temperature equilibration and any potential pre-incubation effects.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a specific concentration of DHF to the cuvette.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the test compound.

-

Plot the reaction velocity against the concentration of the test compound.

-

If the compound is an inhibitor, determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

-

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., L1210)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include control wells with medium only (no cells) and cells with medium but no test compound.

-

Incubate the plate for a specific period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the medium-only wells from all other readings.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

-

Conclusion

This compound represents a fascinating structural analogue of folic acid with a non-classical mechanism of action. Its inability to inhibit DHFR, coupled with its potent growth-inhibitory effects on specific cancer cell lines through interaction with folate transport systems, underscores the importance of cellular uptake mechanisms in the design of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research into this compound and related compounds as potential targeted cancer therapies. Future investigations should focus on elucidating the precise molecular interactions with various folate transporters and the downstream metabolic consequences of its cellular uptake.

References

Dihydrohomofolic Acid: A Technical Deep Dive into its Role in Folate Metabolism and as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrohomofolic acid (DHHF), and more specifically its reduced form, tetrahydrohomofolic acid (THHF), represent a class of folate analogs that have garnered interest for their potent inhibitory effects on key enzymes within the folate metabolic pathway. This technical guide provides a comprehensive overview of DHHF's mechanism of action, its interplay with dihydrofolate reductase (DHFR) and thymidylate synthase (TS), and its impact on cellular processes critical for proliferation, such as purine (B94841) and thymidylate synthesis. Through a detailed examination of available literature, this document consolidates quantitative data on enzyme inhibition, outlines relevant experimental methodologies, and presents visual representations of the involved biochemical pathways to facilitate a deeper understanding for researchers and drug development professionals. While DHHF itself is a precursor, its active form, THHF, emerges as a specific and potent inhibitor of thymidylate synthase, and both homofolic acid and THHF have been shown to disrupt purine synthesis, highlighting their potential as antifolate agents.

Introduction to this compound and Folate Metabolism

Folate metabolism is a fundamental cellular process responsible for the transfer of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2] The central molecule in this pathway is tetrahydrofolate (THF), the biologically active form of folate (Vitamin B9). Dihydrofolate reductase (DHFR) is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to THF, using NADPH as a cofactor.[3][4] This reaction is vital for regenerating the THF pool necessary for DNA synthesis and repair.[5]

This compound (DHHF) is a synthetic analog of DHF, distinguished by the presence of an additional methylene (B1212753) group in its structure. This seemingly minor structural modification has significant implications for its biological activity. While DHF is the natural substrate for DHFR, the primary focus of research on DHHF has been on its reduced form, tetrahydrohomofolic acid (THHF), which acts as a potent enzyme inhibitor.

Mechanism of Action: Targeting Key Enzymes in Folate Metabolism

The therapeutic potential of DHHF and its derivatives lies in their ability to inhibit crucial enzymes in the folate pathway, thereby disrupting DNA synthesis and cell proliferation.

Dihydrofolate Reductase (DHFR)

While DHFR is the primary target of many classical antifolates like methotrexate, its interaction with DHHF is less straightforward. Homofolic acid, a related compound, can be reduced by DHFR to THHF, suggesting that DHFR can process these analogs, albeit with potentially different kinetics compared to the natural substrate, DHF.[6] The efficiency of DHHF itself as a substrate for DHFR is not extensively documented, with some evidence suggesting it is a poor substrate.[7]

Thymidylate Synthase (TS)

The more significant target for the active form of DHHF, tetrahydrohomofolic acid (THHF), is thymidylate synthase (TS). TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidines.[8] THHF has been identified as a specific and potent inhibitor of TS.[9] By binding to TS, THHF prevents the synthesis of dTMP, leading to a "thymineless death" in rapidly dividing cells.

Purine Synthesis

Beyond its effects on pyrimidine (B1678525) synthesis, THHF and its precursor, homofolic acid, have been shown to inhibit purine biosynthesis.[7][10] Studies have demonstrated that the growth-inhibitory effects of these compounds on cancer cells can be reversed by the addition of hypoxanthine (B114508), a purine precursor, but not by thymidine.[10][11] This suggests that, in certain cellular contexts, the primary mechanism of cytotoxicity is the disruption of de novo purine synthesis.

Quantitative Data: Enzyme Inhibition and Cellular Effects

Quantitative data on the inhibitory potency of DHHF and THHF are crucial for understanding their therapeutic potential. While specific Ki and IC50 values are not always readily available in recent literature, historical studies and data on related compounds provide valuable insights.

| Compound | Enzyme/Process | Inhibition Constant (Ki) / IC50 | Cell Line | Notes |

| Tetrahydrohomofolic acid | Thymidylate Synthase (TS) | Potent inhibitor (specific values not consistently reported in recent literature) | - | Acts as a specific inhibitor of TS. |

| Homofolic Acid | Purine Synthesis | - | Sarcoma 180 | Growth inhibition reversed by hypoxanthine, not thymidine, indicating inhibition of purine synthesis.[10] |

| Tetrahydrohomofolic acid | Purine Synthesis | - | Sarcoma 180 | Similar to homofolic acid, growth inhibition is reversed by purine supplementation.[10] |

| Folic Acid | Dihydrofolate Reductase (DHFR) | Ki = 0.4 µM (partial competitive inhibitor) | Drosophila melanogaster | For comparison, demonstrates the inhibitory potential of folate analogs on DHFR.[6] |

| Methotrexate | Dihydrofolate Reductase (DHFR) | Kd = 0.9 nM | Drosophila melanogaster | A potent, well-characterized DHFR inhibitor for comparative purposes.[6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of DHHF within folate metabolism and the experimental approaches to study them, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of compounds like DHHF and THHF.

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[12]

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a quartz cuvette.

-

Initiate the reaction by adding the DHF substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.

-

The rate of NADPH oxidation is proportional to the DHFR activity and can be calculated using the molar extinction coefficient of NADPH.

-

To determine the inhibitory effect of a compound, pre-incubate the enzyme with the inhibitor before adding the substrate.

Thymidylate Synthase (TS) Inhibition Assay

The activity of TS can be monitored by measuring the increase in absorbance at 340 nm due to the formation of DHF from 5,10-methylenetetrahydrofolate.[2]

Materials:

-

Purified TS enzyme

-

Deoxyuridine monophosphate (dUMP) solution

-

5,10-methylenetetrahydrofolate solution

-

Test inhibitor (e.g., THHF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with dithiothreitol)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, dUMP, and the TS enzyme.

-

To test for inhibition, pre-incubate the enzyme with the inhibitor (THHF).

-

Initiate the reaction by adding 5,10-methylenetetrahydrofolate.

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate of DHF formation reflects the TS activity. The percentage of inhibition can be calculated by comparing the rates in the presence and absence of the inhibitor.

Cell-Based Proliferation Assay

The effect of DHHF or its analogs on cell growth can be assessed using various cell viability assays, such as the MTT or MTS assay.

Materials:

-

Cancer cell line of interest (e.g., L1210, Sarcoma 180)

-

Cell culture medium and supplements

-

Test compound (DHHF, THHF, or homofolic acid)

-

MTT or MTS reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

For rescue experiments, co-incubate the cells with the test compound and a rescuing agent (e.g., hypoxanthine or thymidine).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the MTT or MTS reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Synthesis of this compound and its Derivatives

The synthesis of DHHF and THHF typically involves multi-step chemical reactions. While detailed, readily available protocols are sparse in recent literature, historical methods describe the synthesis of related compounds, which can serve as a basis for their preparation.[3][9] The synthesis of 8-deazahomofolic acid and its tetrahydro derivative, for instance, involves a Wittig condensation followed by several reduction and coupling steps.[13] The synthesis of tetrahydrofolic acid often utilizes reducing agents like sodium dithionite (B78146) and potassium borohydride.[3]

Conclusion and Future Directions

This compound, primarily through its active metabolite tetrahydrohomofolic acid, presents a compelling profile as an inhibitor of key enzymes in folate metabolism. Its potent inhibition of thymidylate synthase and its disruptive effect on purine synthesis underscore its potential as an antifolate therapeutic agent. The available data, though in some cases decades old, consistently point to its cytotoxicity against cancer cells, which can be mechanistically dissected through rescue experiments.

For drug development professionals, the dual targeting of both pyrimidine and purine synthesis pathways by THHF could offer advantages in overcoming resistance mechanisms that may arise with agents targeting a single enzyme. Further research is warranted to elucidate the precise kinetic parameters of DHHF and THHF with human DHFR and TS. Modern drug discovery techniques, including high-throughput screening and structure-based drug design, could be leveraged to optimize the potency and selectivity of homofolate analogs. Additionally, exploring the in vivo efficacy and pharmacokinetic profile of these compounds in relevant preclinical models will be crucial for translating their in vitro activity into potential clinical applications. The development of robust and scalable synthetic routes for DHHF and THHF will also be a critical step in advancing their study and potential therapeutic use.

References

- 1. Multivariate analysis and quantitative structure-activity relationships. Inhibition of dihydrofolate reductase and thymidylate synthetase by quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101531661A - Preparation method of tetrahydrofolic acid - Google Patents [patents.google.com]

- 4. What is the mechanism of Folic Acid? [synapse.patsnap.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homofolate and tetrahydrohomofolate, inhibitors of purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Quantitation of thymidylate synthase, dihydrofolate reductase, and DT-diaphorase gene expression in human tumors using the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Dihydrohomofolic Acid Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrohomofolic acid (DHHF) is a synthetic analog of dihydrofolic acid (DHF), a critical molecule in cellular metabolism. As an antifolate, DHHF holds potential as a cytotoxic agent for cancer therapy by targeting the dihydrofolate reductase (DHFR) enzyme. This technical guide provides a preliminary investigation into the cytotoxic potential of this compound, outlining its mechanism of action, and providing detailed experimental protocols for its evaluation.

Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for this compound against specific cancer cell lines. The information presented herein is based on the established understanding of antifolate compounds and general experimental protocols. Researchers are encouraged to use the provided methodologies as a foundation for conducting specific in vitro studies on this compound.

Mechanism of Action: Targeting the Folate Pathway

This compound is presumed to exert its cytotoxic effects by acting as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By inhibiting DHFR, this compound depletes the intracellular pool of THF. This disruption in one-carbon metabolism leads to the inhibition of DNA synthesis and repair, ultimately resulting in cell cycle arrest and apoptosis (programmed cell death). This mechanism is a well-established target for a class of anticancer drugs known as antifolates, with methotrexate (B535133) being a prominent example.

Data Presentation

As no specific quantitative cytotoxicity data for this compound was found in the public domain, the following table is a template that researchers can use to structure their experimental findings.

| Cell Line | Compound | IC50 (µM) | Assay Type | Incubation Time (hours) |

| e.g., MCF-7 | This compound | Experimental Value | e.g., MTT Assay | e.g., 72 |

| e.g., HeLa | This compound | Experimental Value | e.g., MTT Assay | e.g., 72 |

| e.g., A549 | This compound | Experimental Value | e.g., MTT Assay | e.g., 72 |

| e.g., L1210 | This compound | Experimental Value | e.g., MTT Assay | e.g., 72 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (synthesized and purified)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on DHFR enzyme activity.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

96-well UV-transparent plate

-

UV-Vis microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in assay buffer. Prepare serial dilutions of this compound.

-

Assay Setup: In a 96-well plate, add the assay buffer, this compound dilutions, and DHFR enzyme. Include a positive control (e.g., methotrexate) and a negative control (no inhibitor).

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the NADPH and DHF solutions to each well.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (typically every 15-30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: this compound inhibits DHFR, blocking THF synthesis.

Experimental Workflow

Caption: Workflow for assessing this compound cytotoxicity.

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Dihydrohomofolic Acid Using NMR Spectroscopy

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies employed in the nuclear magnetic resonance (NMR) spectroscopic analysis for the structural elucidation of dihydrohomofolic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Note on an Exemplary Compound: Comprehensive, publicly available NMR spectral data specifically for this compound is limited. Therefore, this guide will utilize folic acid as a close structural analog to demonstrate the principles and methodologies of structural elucidation by NMR. Folic acid shares the critical pteridine (B1203161) and p-aminobenzoyl-L-glutamic acid moieties with this compound, making it an excellent illustrative model.

Introduction to the Structural Challenge

This compound, an analog of folic acid, plays a significant role in biochemical pathways, and its precise structural characterization is paramount for understanding its function and for the development of related therapeutic agents. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution. This guide details the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to define the molecular connectivity and stereochemistry of such complex molecules.

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for acquiring high-quality NMR data. Below are the standard methodologies for the NMR analysis of folate analogs.

Sample Preparation

-

Compound Purity : Ensure the analyte (e.g., Folic Acid) is of high purity (>99%) to avoid interfering signals.[1]

-

Solvent Selection : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for folic acid and its analogs due to its excellent solubilizing properties.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for chemical shift calibration (0.00 ppm for both ¹H and ¹³C spectra).

-

Sample Filtration : To remove any particulate matter, the final solution should be filtered through a glass wool plug into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Spectroscopy : A standard single-pulse experiment is used to obtain the proton spectrum. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and an adequate number of scans for a good signal-to-noise ratio.[2]

-

¹³C NMR Spectroscopy : A proton-decoupled ¹³C experiment is performed to obtain a spectrum with singlets for each unique carbon atom.

-

2D COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a spin system.

-

2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is highly sensitive and crucial for assigning carbons that are attached to protons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. It is instrumental in connecting different spin systems and identifying quaternary carbons.

Data Presentation and Interpretation

The systematic analysis of the acquired NMR spectra allows for the piecing together of the molecular structure. The following tables summarize the expected quantitative NMR data for folic acid in DMSO-d6.

¹H NMR Data for Folic Acid in DMSO-d6

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H7 | 8.68 | s | - |

| H12, H16 | 7.67 | d | 8.8 |

| H13, H15 | 6.66 | d | 8.8 |

| H9 | 4.50 | d | 6.0 |

| NH (Amide) | 8.15 | t | 6.0 |

| α-CH (Glu) | 4.35 | m | - |

| β-CH₂ (Glu) | 1.90-2.10 | m | - |

| γ-CH₂ (Glu) | 2.20-2.30 | m | - |

| NH₂ | 6.95, 7.85 | br s | - |

| COOH (Glu) | 12.4 (br) | br s | - |

Data compiled from publicly available spectra.

¹³C NMR Data for Folic Acid in DMSO-d6

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | 155.5 |

| C4 | 162.0 |

| C4a | 129.5 |

| C6 | 150.0 |

| C7 | 148.5 |

| C8a | 152.5 |

| C9 | 46.0 |

| C10 | 121.0 |

| C11 | 149.0 |

| C12, C16 | 129.0 |

| C13, C15 | 111.5 |

| C=O (Amide) | 166.5 |

| α-CH (Glu) | 52.0 |

| β-CH₂ (Glu) | 29.0 |

| γ-CH₂ (Glu) | 31.0 |

| α-COOH (Glu) | 174.5 |

| γ-COOH (Glu) | 174.0 |

Data compiled from publicly available spectra.

Visualizing the Elucidation Process

Graphviz diagrams are provided to illustrate the logical workflows and key structural relationships determined through NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

References

An In-Depth Technical Guide to the Interaction of Dihydrohomofolic Acid and Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between folate analogs and dihydrofolate reductase (DHFR), with a specific focus on the available information regarding dihydrohomofolic acid. Dihydrofolate reductase is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids.[1] Its essential role in cell proliferation has made it a significant target for therapeutic intervention, particularly in cancer and infectious diseases.[2] While the interactions of DHFR with its natural substrate, dihydrofolic acid, and inhibitors like methotrexate (B535133) are well-characterized, data on this compound is sparse. This guide synthesizes the available research, presenting comparative quantitative data for well-studied ligands, detailing relevant experimental protocols for studying such interactions, and providing visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction to Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme essential for maintaining the intracellular pool of tetrahydrofolate (THF).[3] THF and its derivatives act as one-carbon donors in a variety of biosynthetic reactions, including the synthesis of purines, thymidylate, and several amino acids.[4] The reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) is an NADPH-dependent reaction.[1] Given its central role in DNA synthesis and cell division, the inhibition of DHFR is a proven strategy for antiproliferative therapies.[5]

Interaction of Ligands with Dihydrofolate Reductase

The binding of substrates and inhibitors to DHFR occurs within a well-defined active site. The interaction involves a network of hydrogen bonds and hydrophobic contacts that stabilize the ligand-enzyme complex. The catalytic mechanism involves a hydride transfer from NADPH to DHF.[1] The study of these interactions is crucial for the design of potent and selective DHFR inhibitors.

This compound: An Overview

Homofolic acid is an analog of folic acid where the methylene (B1212753) bridge between the p-aminobenzoyl and glutamate (B1630785) moieties is replaced by an ethylene (B1197577) bridge.[6] this compound is the reduced form of this analog. Despite its structural similarity to the natural substrate, dihydrofolic acid, literature detailing the specific interaction of this compound with DHFR is limited. One study on a related compound, 8-deazahomofolic acid, and its tetrahydro derivative reported them to be weak inhibitors of DHFR, suggesting that modifications in this region of the folate structure can significantly impact binding affinity.

Quantitative Data on Ligand-DHFR Interactions

To provide a framework for understanding the potential interaction of this compound with DHFR, the following table summarizes the kinetic and binding parameters for the natural substrate (dihydrofolic acid) and the potent inhibitor, methotrexate. No specific quantitative data for the interaction of this compound with DHFR was found in the reviewed literature.

| Ligand | DHFR Source | Constant | Value | Conditions | Reference(s) |

| Dihydrofolic Acid | E. coli | KD | 0.22 µM | pH 7.0, 25°C | [7] |

| Dihydrofolic Acid | M. tuberculosis | Km | 1.6 ± 0.4 µM | pH 7.5 | [8] |

| Methotrexate | E. coli | KD | 9.5 nM | pH 7.0, 25°C | [7] |

| Methotrexate | Recombinant Human | Ki | 3.4 pM | - | [9] |

| Methotrexate | N. gonorrhoeae | Ki | 13 pM | - | [10] |

Experimental Protocols

The following protocols describe standard methods for assessing the interaction of a compound with dihydrofolate reductase.

DHFR Enzyme Activity Assay (Spectrophotometric)

This protocol is a standard method for determining the kinetic parameters of DHFR or the inhibitory potential of a test compound.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)

-

NADPH solution

-

Dihydrofolic acid (DHF) solution

-

Test inhibitor (e.g., this compound) dissolved in an appropriate solvent

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR, NADPH, DHF, and the test inhibitor in DHFR Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

NADPH solution

-

Test inhibitor at various concentrations (or vehicle control)

-

DHFR enzyme

-

-

Initiation of Reaction: Initiate the reaction by adding the DHF solution to each well.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).

-